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Disclaimer
The following comparison guide on the structure-activity relationship (SAR) of "Ovatine" is a

representative example generated to fulfill the user's request for a specifically formatted guide.

As extensive searches did not yield publicly available information on a compound named

"Ovatine," this guide utilizes a hypothetical molecule and fictional data to illustrate the desired

structure and content for such a document. The experimental protocols and signaling pathways

described are based on common practices in drug discovery and are for illustrative purposes

only.

A Comparative Guide to the Structure-Activity
Relationship of Ovatine Analogs as Novel Kinase
Inhibitors
Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a

series of novel synthetic analogs of Ovatine, a recently identified natural product with

promising anticancer properties. The data presented herein compares the inhibitory activity of

these analogs against a key oncogenic kinase, providing valuable insights for the rational

design of more potent and selective therapeutic agents.
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Ovatine is a natural product isolated from a rare marine sponge, exhibiting moderate inhibitory

activity against Tyr-kinase X (TK-X), a validated target in several aggressive cancers. The

unique heterocyclic core of Ovatine presents a promising scaffold for chemical modification to

enhance its potency and drug-like properties. This guide details the SAR of a focused library of

Ovatine analogs, with modifications at the R1, R2, and R3 positions of the core structure.

Comparative Biological Activity of Ovatine Analogs
The inhibitory activity of the synthesized Ovatine analogs was assessed using a biochemical

assay for TK-X inhibition and a cell-based assay for cytotoxicity against the human breast

cancer cell line MCF-7. The results are summarized in the table below.

Compound
R1-
Substituent

R2-
Substituent

R3-
Substituent

TK-X
Inhibition
IC50 (nM)

MCF-7
Cytotoxicity
IC50 (µM)

Ovatine -H -OH -CH3 850 15.2

OVA-01 -F -OH -CH3 620 10.8

OVA-02 -Cl -OH -CH3 450 7.5

OVA-03 -Br -OH -CH3 380 6.1

OVA-04 -I -OH -CH3 410 6.8

OVA-05 -H -OCH3 -CH3 1200 25.4

OVA-06 -H -NH2 -CH3 980 18.9

OVA-07 -Br -OH -C2H5 250 4.2

OVA-08 -Br -OH -Cyclopropyl 180 2.9

OVA-09 -Br -OH -Phenyl 550 9.7

Key Findings from SAR Studies
R1 Position: Halogen substitution at the R1 position generally improves inhibitory activity. A

bromine substituent (OVA-03) provided the optimal balance of size and electronegativity for

potent TK-X inhibition.
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R2 Position: The hydroxyl group at the R2 position appears crucial for activity, as its

replacement with a methoxy (OVA-05) or an amino group (OVA-06) led to a significant

decrease in potency.

R3 Position: Modifications at the R3 position revealed that increasing the steric bulk with

small alkyl groups (OVA-07) or a cyclopropyl ring (OVA-08) enhanced activity. However, a

larger aromatic ring (OVA-09) was detrimental to potency.

Experimental Protocols
4.1. TK-X Kinase Inhibition Assay

The inhibitory activity of the Ovatine analogs against TK-X was determined using a time-

resolved fluorescence resonance energy transfer (TR-FRET) assay.

Reagents: Recombinant human TK-X enzyme, biotinylated peptide substrate, ATP, and a

europium-labeled anti-phosphotyrosine antibody.

Procedure:

The compounds were serially diluted in DMSO and added to a 384-well plate.

TK-X enzyme and the peptide substrate were added to the wells and incubated for 15

minutes.

The kinase reaction was initiated by the addition of ATP and incubated for 1 hour at room

temperature.

The reaction was stopped, and the detection reagents (europium-labeled antibody) were

added.

After a 2-hour incubation, the TR-FRET signal was read on a plate reader.

Data Analysis: The IC50 values were calculated from the dose-response curves using a four-

parameter logistic fit.

4.2. MCF-7 Cell Viability Assay
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The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Culture: MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine

serum and 1% penicillin-streptomycin.

Procedure:

Cells were seeded in 96-well plates and allowed to adhere overnight.

The cells were treated with various concentrations of the Ovatine analogs for 72 hours.

MTT reagent was added to each well and incubated for 4 hours.

The formazan crystals were dissolved in DMSO, and the absorbance was measured at

570 nm.

Data Analysis: The IC50 values were determined by plotting the percentage of cell viability

against the compound concentration.
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Caption: Hypothesized signaling pathway inhibited by Ovatine analogs.
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Ovatine SAR Experimental Workflow
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Caption: Experimental workflow for Ovatine SAR studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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